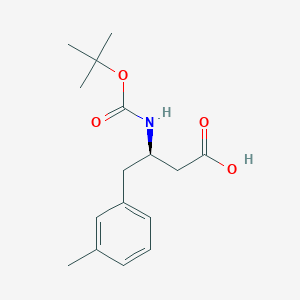

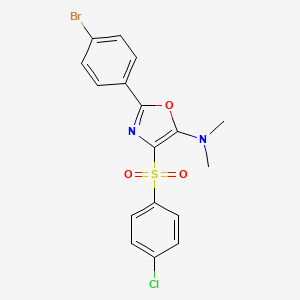

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

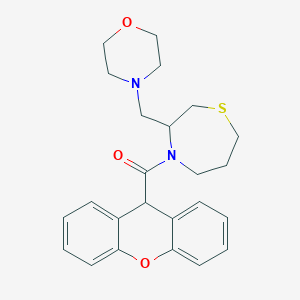

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The compound has been synthesized using various methods, and its mechanism of action has been investigated extensively.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed to understand its potential anticonvulsant activities. The study of these compounds, including their stereochemical comparisons with phenytoin, highlights the molecular features likely responsible for anticonvulsant effects. This research might imply the relevance of "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" in similar applications due to structural similarities. The details of the hydrogen bonds and packing interactions in these compounds provide insights into their pharmacological properties (Camerman et al., 2005).

Marine-derived Novel Compounds

Research on marine-associated Streptomyces sp. ZZ502 led to the isolation of novel cyclohexene and benzamide derivatives, including known benzamides. Although these compounds did not show significant activity against certain cell lines or bacteria, their discovery adds to the chemical diversity derived from marine sources and suggests potential applications in discovering novel therapeutic agents. This study underscores the potential of marine biodiversity as a source of novel chemical entities that could include compounds with similar structures to "this compound" (Zhang et al., 2018).

Photoelectron Spectroscopy of Biologically Active Molecules

A study on the photoelectron spectra of benzamide and related compounds, including analyses on the interaction between the benzene ring and the amidic group, sheds light on the biological activities of these molecules. This research emphasizes the role of the benzenoid moiety in biological activities, which could be relevant for understanding the activity profile of "this compound" (Klasinc et al., 2009).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights an efficient method for synthesizing intermediates relevant for antimalarial drugs. This study demonstrates the potential of enzymatic processes in synthesizing complex molecules, potentially including "this compound," thus offering insights into sustainable and selective chemical synthesis (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

3-acetamido-N-hexyl-4-(4-phenylmethoxyanilino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O3/c1-3-4-5-9-18-29-28(33)23-12-17-26(27(19-23)30-21(2)32)31-24-13-15-25(16-14-24)34-20-22-10-7-6-8-11-22/h6-8,10-17,19,31H,3-5,9,18,20H2,1-2H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCCBKPYZYYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2688432.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2688435.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)

![Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B2688440.png)